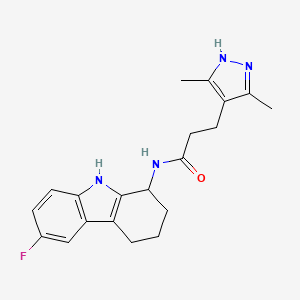![molecular formula C21H22Cl2N4O2 B12168116 N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide](/img/structure/B12168116.png)
N'~1~-[(E)-(4-chlorophenyl)methylidene]-N'~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is a chemical compound belonging to the class of hydrazones. This compound is characterized by the presence of two (4-chlorophenyl)methylidene groups attached to a heptanedihydrazide backbone. Hydrazones are known for their versatile applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and heptanedihydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.
化学反応の分析
Types of Reactions
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted hydrazone derivatives with different functional groups.
科学的研究の応用
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological applications, including anti-inflammatory and anti-fungal activities.
Coordination Chemistry: It forms stable complexes with transition metal ions, making it useful in the study of bioinorganic chemistry.
Material Science: The compound’s ability to form self-assembled monolayers on surfaces is explored for applications in sensors and electronic devices.
作用機序
The mechanism of action of N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can form coordination complexes with metal ions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
- N’~1~-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~1~-[(E)-(4-chlorophenyl)methylidene]-N’~7~-[(Z)-(4-chlorophenyl)methylidene]heptanedihydrazide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit distinct pharmacological activities
特性
分子式 |
C21H22Cl2N4O2 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-N'-[(Z)-(4-chlorophenyl)methylideneamino]heptanediamide |
InChI |
InChI=1S/C21H22Cl2N4O2/c22-18-10-6-16(7-11-18)14-24-26-20(28)4-2-1-3-5-21(29)27-25-15-17-8-12-19(23)13-9-17/h6-15H,1-5H2,(H,26,28)(H,27,29)/b24-14-,25-15+ |
InChIキー |
GKKOQSVFVFQABH-WJVNUPORSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCC(=O)N/N=C\C2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCC(=O)NN=CC2=CC=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12168037.png)
![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)
![methyl (2Z)-5-(2-chlorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B12168045.png)
![1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)

![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide](/img/structure/B12168075.png)

![1-(4-Acetylpiperazin-1-yl)-2-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)ethanone](/img/structure/B12168089.png)
![N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12168097.png)

![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168101.png)
![Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12168102.png)
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12168122.png)
